molecular formula C11H16ClNO B2665903 [(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride CAS No. 2343964-05-4

[(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride

Cat. No. B2665903
CAS RN: 2343964-05-4
M. Wt: 213.71
InChI Key: CYDHTWRQLVVXOI-ACMTZBLWSA-N
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Description

[(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride, also known as PMM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PMM is a chiral compound that can exist in two different enantiomers, namely (3S,4R)-PMM and (3R,4S)-PMM. The former enantiomer exhibits significant biological activity and has been found to have potential applications in various fields such as medicine, chemistry, and biology.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been found to inhibit the activity of DNA topoisomerase, an enzyme that is involved in DNA replication and transcription. This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. The inhibition of these enzymes and proteins is believed to be responsible for the biological activity of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and inhibit the activity of various enzymes and proteins. In vivo studies have shown that this compound can inhibit tumor growth in animal models and reduce the severity of bacterial and fungal infections. This compound has also been found to have low toxicity and is relatively safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using [(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride in laboratory experiments include its low toxicity, relatively simple synthesis method, and unique chiral properties. This compound can be used as a chiral building block for the synthesis of new compounds, and its biological activity makes it a potential candidate for drug development. However, the limitations of using this compound in laboratory experiments include its limited solubility in water and its relatively low stability. This compound can also be difficult to separate from its enantiomers, which can complicate experiments involving chiral compounds.

Future Directions

There are several future directions for the study of [(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride. One potential direction is the development of new this compound derivatives with improved biological activity and stability. Another potential direction is the investigation of this compound's mechanism of action and its interactions with various enzymes and proteins. This compound could also be tested for its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, this compound could be used as a chiral building block for the synthesis of new compounds with potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of [(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride involves the reaction of (S)-phenylalanine with formaldehyde and sodium cyanoborohydride. The reaction results in the formation of (3S,4R)-4-phenylpyrrolidin-3-yl]methanol, which is then converted into this compound hydrochloride by reaction with hydrochloric acid. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

[(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been found to exhibit significant antitumor activity and has been tested for its potential use in cancer treatment. This compound has also been found to have antibacterial and antifungal properties and has been tested for its potential use in the development of new antibiotics. In addition, this compound has been found to have potential applications in the field of chemistry, where it can be used as a chiral building block for the synthesis of new compounds. This compound has also been studied for its potential use as a ligand in catalysis reactions.

properties

IUPAC Name

[(3S,4R)-4-phenylpyrrolidin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-8-10-6-12-7-11(10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDHTWRQLVVXOI-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=CC=CC=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2343964-05-4
Record name rac-[(3R,4S)-4-phenylpyrrolidin-3-yl]methanol hydrochloride
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